5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
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Overview
Description
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that features both a piperidinone and a pyrazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and pyrazole groups makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 1-methylpiperidin-2-one in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, sulfonamides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, sulfonamides, and ureas.
Scientific Research Applications
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar in structure but with a phenyl group instead of a piperidinone ring.
1-Methyl-5-hydroxy-1H-pyrazole: Contains a hydroxyl group instead of an amino group.
5-Amino-1-methylpyrazole: Lacks the piperidinone ring.
Uniqueness
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to the presence of both a piperidinone and a pyrazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable scaffold for the development of novel bioactive compounds .
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3 |
InChI Key |
GECWGZMABPIRPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CCC1=O)N)C2=CC=NN2C |
Origin of Product |
United States |
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